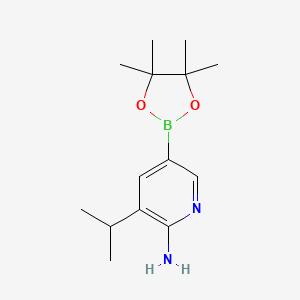
3-(Propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine: is a complex organic compound featuring a pyridine ring substituted with an isopropyl group and a boronate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation, where the pyridine ring is treated with isopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Boronate Ester Formation: The boronate ester is introduced through a Miyaura borylation reaction, where the pyridine derivative is treated with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to maximize efficiency and minimize costs.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, forming ketones or aldehydes.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Palladium catalysts, along with bases like potassium carbonate, are commonly used in Suzuki-Miyaura reactions.
Major Products
Oxidation: Formation of isopropyl ketone derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various aryl or vinyl-substituted pyridine derivatives.
科学研究应用
Chemistry
In chemistry, 3-(Propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is used as a building block in the synthesis of more complex organic molecules. Its boronate ester group makes it particularly valuable in cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Biology
In biological research, this compound can be used to synthesize biologically active molecules, such as potential pharmaceuticals or agrochemicals. Its derivatives may exhibit various biological activities, including antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, the compound serves as an intermediate in the synthesis of drug candidates. Its ability to undergo diverse chemical reactions allows for the creation of a wide range of pharmacologically active compounds.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or electronic components, due to its versatile reactivity and stability.
作用机制
The mechanism by which 3-(Propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine exerts its effects depends on the specific application. In cross-coupling reactions, the boronate ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved in biological applications would vary based on the specific derivative and its intended use.
相似化合物的比较
Similar Compounds
3-(Propan-2-yl)pyridine: Lacks the boronate ester group, limiting its reactivity in cross-coupling reactions.
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine: Lacks the isopropyl group, which may affect its steric and electronic properties.
3-(Propan-2-yl)-5-bromopyridin-2-amine: Contains a bromine atom instead of the boronate ester, leading to different reactivity patterns.
Uniqueness
The unique combination of the isopropyl group and the boronate ester in 3-(Propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine provides a balance of steric and electronic properties, making it a versatile intermediate in organic synthesis. Its ability to participate in a wide range of chemical reactions, particularly cross-coupling reactions, sets it apart from similar compounds.
属性
分子式 |
C14H23BN2O2 |
|---|---|
分子量 |
262.16 g/mol |
IUPAC 名称 |
3-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C14H23BN2O2/c1-9(2)11-7-10(8-17-12(11)16)15-18-13(3,4)14(5,6)19-15/h7-9H,1-6H3,(H2,16,17) |
InChI 键 |
BBWRGONWSMEHPO-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


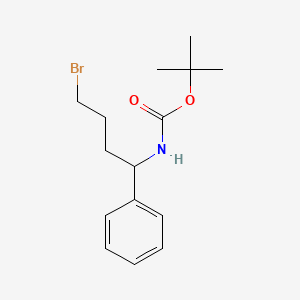
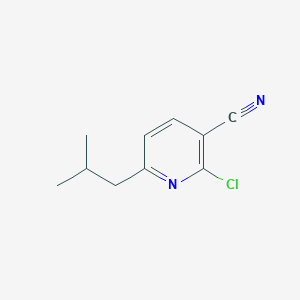
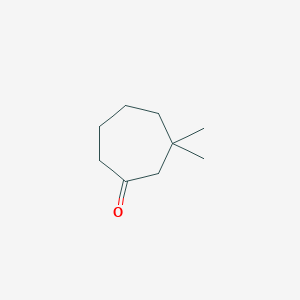
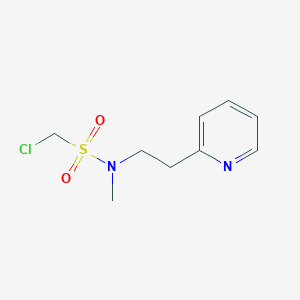
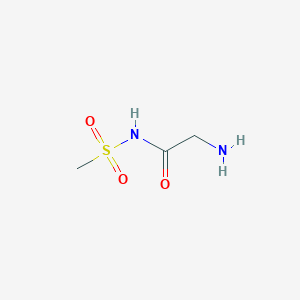
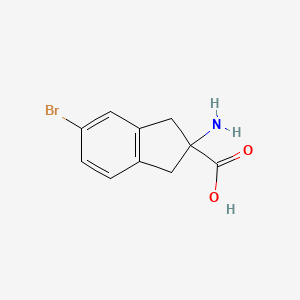

![2-{7-Oxaspiro[3.5]nonan-6-yl}ethan-1-amine](/img/structure/B13571246.png)
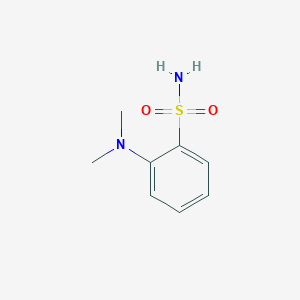
![3-amino-N-methyl-2-[(4-methylphenyl)methyl]propanamidehydrochloride](/img/structure/B13571266.png)
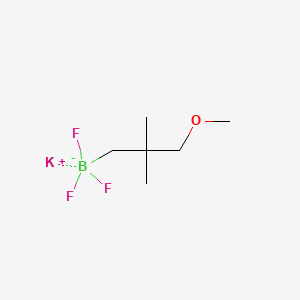

![4-(3-aminopropoxy)-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]butanamide hydrochloride](/img/structure/B13571280.png)
![1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde](/img/structure/B13571282.png)
